molecular formula C10H7BrFNO2 B2578413 Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate CAS No. 1864073-49-3

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B2578413
CAS No.: 1864073-49-3
M. Wt: 272.073
InChI Key: WHSCFTYSCCIRFV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (CAS: 1864073-49-3) is a halogenated indole derivative with the molecular formula C₁₀H₇BrFNO₂ and a molecular weight of 272.07 g/mol. This compound features a methyl ester group at position 2, a bromine atom at position 4, and a fluorine atom at position 5 of the indole ring. Its structural uniqueness makes it valuable in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules. Key hazards include skin/eye irritation and respiratory toxicity (H315, H319, H335) .

Properties

IUPAC Name

methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(12)9(5)11/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSCFTYSCCIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a brominated and fluorinated phenylhydrazine derivative and an appropriate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The compound’s reactivity and properties are influenced by the positions and types of substituents. Below is a comparative analysis with structurally related indole derivatives:

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties/Reactivity
Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate 1864073-49-3 4-Br, 5-F, 2-COOCH₃ Methyl ester 272.07 Reactive Br at C4 (nucleophilic substitution); electron-withdrawing F enhances ring stability
Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate 30933-69-8 4-Br, 5-OCH₃, 2-COOCH₂CH₃ Ethyl ester 298.12 Methoxy (electron-donating) at C5 increases electron density vs. F; Br retains substitution potential
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate 136818-64-9 5-F, 6-OCH₃, 2-COOCH₃ Methyl ester 239.20 Methoxy at C6 alters steric hindrance; reduced electrophilicity compared to Br-containing analogs
4-(Benzyloxy)-6-fluoro-1H-indole 312314-26-4 4-OBn, 6-F Benzyloxy ether 245.25 Bulky benzyloxy group limits reactivity at C4; F at C6 may direct electrophilic substitution

Physicochemical and Reactivity Differences

  • Electron Effects :

    • The 5-fluoro substituent in the target compound is electron-withdrawing, stabilizing the indole ring via inductive effects. In contrast, 5-methoxy (e.g., CAS 30933-69-8) donates electrons, increasing ring electron density and altering reaction pathways .
    • Bromine at C4 offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy or benzyloxy groups at this position (e.g., CAS 312314-26-4) block such reactivity .
  • Ester Group Impact :

    • Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters (e.g., CAS 30933-69-8) due to reduced steric hindrance, influencing downstream derivatization .
  • Thermal Stability :

    • Carboxamide derivatives (e.g., compounds in ) exhibit higher melting points (>230°C) compared to ester-based analogs due to stronger intermolecular hydrogen bonding .

Biological Activity

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (M4B5FIC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Properties

M4B5FIC is part of the indole derivative family, characterized by a bromine and fluorine substituent on the indole ring. The general structure can be represented as follows:

Methyl 4 bromo 5 fluoro 1H indole 2 carboxylate\text{Methyl 4 bromo 5 fluoro 1H indole 2 carboxylate}

Antiproliferative Activity

Recent studies have demonstrated that M4B5FIC exhibits notable antiproliferative activity against various cancer cell lines. The mechanism primarily involves the inhibition of specific kinases associated with tumor growth.

Case Study: Inhibition of BRAF V600E

A study evaluated the antiproliferative effects of M4B5FIC on the LOX-IMVI melanoma cell line, which harbors the BRAF V600E mutation. The compound showed a significant reduction in cell viability, with an IC50 value comparable to established inhibitors like vemurafenib.

CompoundIC50 (µM)Cell Line
M4B5FIC0.96LOX-IMVI
Vemurafenib7.10LOX-IMVI

This indicates that M4B5FIC is a potent inhibitor of BRAF V600E, suggesting its potential as a therapeutic agent for melanoma.

The biological activity of M4B5FIC has been linked to its ability to interact with key proteins involved in cell signaling pathways. For instance, molecular docking studies have shown that M4B5FIC binds effectively to the active site of BRAF kinase, disrupting its function.

Binding Affinity Analysis

The binding affinity of M4B5FIC for BRAF was assessed through computational methods, revealing strong interactions with critical amino acids within the kinase domain:

Amino AcidInteraction TypeDistance (Å)
Cys532Halogen bond3.27
Lys483Ionic bond3.13
Val471Hydrophobic interaction4.09

These interactions are crucial for inhibiting the kinase's activity, which is vital for tumor proliferation.

Structure-Activity Relationships (SAR)

The SAR studies on indole derivatives have highlighted the importance of substituents on the indole ring for enhancing biological activity. For M4B5FIC, both the bromine and fluorine atoms contribute to its potency by modulating electronic properties and steric effects.

Comparative Analysis

A comparative analysis with other indole derivatives shows that modifications at positions 4 and 5 significantly affect antiproliferative activity:

CompoundSubstituentsIC50 (µM)
M4B5FICBr, F0.96
Methyl 5-chloro-4-fluoroCl, F1.12
Methyl 6-bromo-1H-indoleBr>10

This table illustrates that specific halogen substitutions enhance potency against cancer cells.

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